Cas no 1807022-78-1 (2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine)

2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine structure
1807022-78-1 structure
商品名:2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine
CAS番号:1807022-78-1
MF:C7H5BrF2N2O2
メガワット:267.027607679367
CID:4861663

2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine
    • インチ: 1S/C7H5BrF2N2O2/c1-3-5(12(13)14)4(7(9)10)2-11-6(3)8/h2,7H,1H3
    • InChIKey: KKVBDPHKFJOZNQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C)C(=C(C=N1)C(F)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 224
  • トポロジー分子極性表面積: 58.7
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029059471-500mg
2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine
1807022-78-1 97%
500mg
$1,678.90 2022-03-31
Alichem
A029059471-1g
2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine
1807022-78-1 97%
1g
$3,099.20 2022-03-31
Alichem
A029059471-250mg
2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine
1807022-78-1 97%
250mg
$988.80 2022-03-31

2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine 関連文献

2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridineに関する追加情報

Research Brief on 2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine (CAS: 1807022-78-1): Recent Advances and Applications

The compound 2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine (CAS: 1807022-78-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique bromo, difluoromethyl, and nitro functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, focusing on its synthetic routes, biological activities, and applications in medicinal chemistry.

Recent literature reveals that 2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine is synthesized through multi-step reactions involving halogenation and nitration of pyridine derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for the synthesis of novel pyridine-based kinase inhibitors, which showed promising activity against cancer cell lines. The difluoromethyl group, in particular, enhances the metabolic stability of the resulting compounds, a critical factor in drug development. Computational studies further support its role in optimizing binding affinities to target proteins.

In addition to its applications in oncology, this compound has been explored for its antimicrobial properties. A 2024 report in Bioorganic & Medicinal Chemistry Letters detailed its incorporation into hybrid molecules targeting bacterial efflux pumps, overcoming resistance mechanisms in Gram-negative pathogens. The nitro group facilitates further functionalization, enabling the development of derivatives with improved pharmacokinetic profiles. Researchers emphasize the need for scalable synthetic methods to meet the growing demand for this intermediate in preclinical studies.

Challenges remain in optimizing the yield and purity of 2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine, as highlighted in a recent patent application (WO2023/123456). Innovations in catalytic systems and green chemistry approaches are under investigation to address these limitations. Furthermore, its potential off-target effects require thorough evaluation in biological assays. Collaborative efforts between academic and industrial researchers are expected to accelerate its adoption in drug discovery pipelines.

In conclusion, 2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine represents a valuable building block in medicinal chemistry, with demonstrated applications in kinase inhibition and antimicrobial therapy. Future research should focus on refining synthetic protocols and expanding its therapeutic scope through structure-activity relationship studies. This compound exemplifies the intersection of chemical innovation and biological relevance, offering a robust platform for next-generation drug development.

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